Benzyl 1-Acetylazetidine-3-carboxylate
Description
Benzyl 1-Acetylazetidine-3-carboxylate (CAS: 2007909-65-9) is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a benzyl ester at the 3-carboxylate position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The benzyl ester moiety enhances lipophilicity, making it suitable as a protective group in synthetic organic chemistry, particularly in pharmaceutical intermediates where controlled deprotection is required. Azetidines are increasingly valued in drug discovery due to their conformational rigidity and metabolic stability compared to larger ring systems .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl 1-acetylazetidine-3-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-10(15)14-7-12(8-14)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
KJFRYWYKUUNGDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-Acetylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and acetic anhydride. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine to form benzyl azetidine-3-carboxylate.
Acetylation: The intermediate is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-Acetylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of benzyl 1-acetylazetidine-3-carboxylic acid.
Reduction: Formation of benzyl 1-hydroxyazetidine-3-carboxylate.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 1-Acetylazetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Catalysis: It can be used in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Material Science:
Mechanism of Action
The mechanism of action of Benzyl 1-Acetylazetidine-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The exact mechanism depends on the specific bioactive molecule it is incorporated into. For example, azetidine derivatives are known to interact with enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Azetidine Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The acetyl group in this compound increases logP compared to hydroxyl or carboxylic acid variants, favoring blood-brain barrier penetration .
- Metabolic Stability : Azetidine rings resist oxidative metabolism better than pyrrolidines, but the benzyl ester may undergo hepatic esterase cleavage .
Biological Activity
Benzyl 1-acetylazetidine-3-carboxylate (BAAC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 233.26 g/mol. Its structure comprises an azetidine ring, which is known for its unique reactivity and biological activity.
1. Antimicrobial Activity
BAAC and its derivatives have shown significant antimicrobial properties. A mini-review highlighted that azetidine derivatives exhibit a range of activities against various pathogens, including bacteria and fungi. The antimicrobial potential of BAAC can be attributed to its ability to inhibit bacterial growth and disrupt fungal cell membranes.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound | Activity Type | Pathogen | Activity Level |
|---|---|---|---|
| BAAC | Antibacterial | Staphylococcus aureus | High |
| BAAC | Antifungal | Candida albicans | Moderate |
| BAAC | Antitubercular | Mycobacterium tuberculosis | Moderate |
The data indicates that BAAC exhibits high antibacterial activity against Staphylococcus aureus, moderate antifungal activity against Candida albicans, and moderate activity against Mycobacterium tuberculosis .
2. Anti-inflammatory Activity
Research has also indicated that BAAC possesses anti-inflammatory properties. Compounds similar to BAAC have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of azetidine derivatives in a rat model induced with inflammation. The results demonstrated that treatment with BAAC led to a significant reduction in edema and inflammatory markers compared to control groups.
3. Anticancer Potential
Recent studies suggest that benzyl-substituted azetidine derivatives may possess anticancer properties. The mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in cancer progression.
Table 2: Anticancer Activity of Azetidine Derivatives
| Compound | Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|---|
| BAAC | Breast Cancer | MCF-7 | 45 |
| BAAC | Colon Cancer | Caco2 | 60 |
These findings indicate that BAAC has potential as an anticancer agent, particularly against breast and colon cancer cell lines .
The biological activity of BAAC is largely attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring contributes to its ability to penetrate cellular membranes, while the benzyl group enhances its binding affinity to specific receptors involved in inflammation and cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
